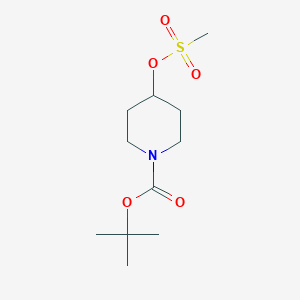

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-methylsulfonyloxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO5S/c1-11(2,3)16-10(13)12-7-5-9(6-8-12)17-18(4,14)15/h9H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEQSXAIPTXOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400455 | |

| Record name | tert-Butyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141699-59-4 | |

| Record name | 4-[(Methylsulfonyl)oxy]piperidine-1-carboxylic acid tert-butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141699-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-[(methanesulfonyl)oxy]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 1-Boc-4-methanesulfonyloxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1-Boc-4-methanesulfonyloxypiperidine. This versatile building block is a key intermediate in the synthesis of a variety of pharmaceutical compounds, including potential antitumor agents and synthetic opioids such as fentanyl and its analogues. This document details its chemical and physical characteristics, provides an experimental protocol for its synthesis, and discusses its role in significant chemical transformations. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Introduction

1-Boc-4-methanesulfonyloxypiperidine, also known as tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, is a heterocyclic organic compound that serves as a crucial intermediate in medicinal chemistry and drug development. The presence of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen enhances its stability and allows for controlled, selective reactions. The methanesulfonyloxy (mesylate) group at the 4-position is an excellent leaving group, facilitating nucleophilic substitution reactions, which is key to its utility in synthesizing more complex molecules. Its primary applications lie in its role as a precursor for introducing the 4-aminopiperidine moiety in the synthesis of various biologically active compounds.

Physicochemical Properties

The fundamental physicochemical properties of 1-Boc-4-methanesulfonyloxypiperidine are summarized in the tables below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Chemical Identity

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 1-Boc-4-(methanesulfonyloxy)piperidine, N-Boc-4-mesyloxypiperidine, tert-Butyl 4-(mesyloxy)piperidine-1-carboxylate |

| CAS Number | 141699-59-4[1][2] |

| Molecular Formula | C11H21NO5S[3] |

| Molecular Weight | 279.35 g/mol [3] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C[1] |

| InChI Key | WOEQSXAIPTXOPY-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White to off-white powder or crystalline solid | [2][4] |

| Melting Point | 193-195 °C | [3][4] |

| Boiling Point | 407.2 ± 34.0 °C (Predicted) | [4] |

| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in dichloromethane. Specific quantitative data in other common solvents is not readily available. | Inferred from synthesis protocols |

| Stability | Stable under recommended storage conditions. Should be kept in a dark place and sealed in a dry environment at room temperature. | [4] |

Synthesis and Experimental Protocol

1-Boc-4-methanesulfonyloxypiperidine is typically synthesized from N-Boc-4-hydroxypiperidine through a mesylation reaction. This process involves the reaction of the hydroxyl group with methanesulfonyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of 1-Boc-4-methanesulfonyloxypiperidine[2][4]

-

Materials:

-

N-Boc-4-hydroxypiperidine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

2M aqueous Sodium Carbonate solution

-

Saturated aqueous Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature between 0-5 °C.

-

Stir the reaction mixture at 0-5 °C for approximately 3 hours.

-

Upon completion of the reaction, dilute the mixture with an equal volume of dichloromethane.

-

Transfer the diluted mixture to a separatory funnel and wash sequentially with 2M aqueous sodium carbonate solution and then with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield 1-Boc-4-methanesulfonyloxypiperidine as a white solid.

-

-

Characterization:

Applications in Drug Development

The utility of 1-Boc-4-methanesulfonyloxypiperidine stems from its ability to act as a precursor to the 1-Boc-4-aminopiperidine scaffold, a common structural motif in many biologically active molecules.

Synthesis of Potential Antitumor Agents

1-Boc-4-methanesulfonyloxypiperidine is a valuable research chemical used in the preparation of (aminoaryl)(benzyloxy)pyridines, which have been investigated as potential antitumor agents.[2][4] The mesylate group allows for the introduction of various aminoaryl moieties through nucleophilic substitution.

Intermediate in Fentanyl Synthesis

1-Boc-4-methanesulfonyloxypiperidine can be converted to 1-Boc-4-anilinopiperidine (1-Boc-4-AP), a key precursor in some synthetic routes to fentanyl and its analogues. Fentanyl is a potent synthetic opioid, and its synthesis is closely monitored by law enforcement agencies. The conversion of 1-Boc-4-methanesulfonyloxypiperidine to 1-Boc-4-AP is a critical step in these synthetic pathways.

Analytical Methods

The purity and identity of 1-Boc-4-methanesulfonyloxypiperidine are typically confirmed using standard analytical techniques. While specific validated methods for this compound are not widely published, general protocols for similar compounds can be adapted.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be used to assess purity.

Safety and Handling

1-Boc-4-methanesulfonyloxypiperidine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is recommended to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-Boc-4-methanesulfonyloxypiperidine is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery and development. Its well-defined physicochemical properties and reactivity make it an important building block for creating complex molecules with potential therapeutic applications. Researchers and scientists working with this compound should have a thorough understanding of its properties, synthesis, and handling requirements to ensure its safe and effective use in their research endeavors.

References

In-Depth Technical Guide: tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS 141699-59-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound with CAS number 141699-59-4, identified as tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. This versatile synthetic intermediate is of significant interest to researchers and professionals in the field of drug discovery and development. Its utility lies in its role as a key building block for the synthesis of a variety of biologically active molecules, including kinase inhibitors and proteolysis-targeting chimeras (PROTACs). The presence of a Boc-protected piperidine ring and a reactive methanesulfonyloxy (mesylate) group makes it an ideal scaffold for introducing the piperidine moiety into larger, more complex structures through nucleophilic substitution reactions.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a piperidine ring N-protected with a tert-butyloxycarbonyl (Boc) group and substituted at the 4-position with a methanesulfonyloxy (mesylate) group.

IUPAC Name: this compound[1]

Synonyms: 1-Boc-4-methanesulfonyloxypiperidine, 1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine, N-Boc-4-mesyloxypiperidine[2][3]

Molecular Formula: C₁₁H₂₁NO₅S[4][5]

Molecular Weight: 279.35 g/mol [4][5]

Chemical Structure:

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some variation in reported values, particularly for melting point, exists in the literature.

| Property | Value | Source(s) |

| Physical State | White to almost white powder or crystalline solid. | [5] |

| Melting Point | 85-92 °C, 95 °C, 193-195 °C | [5] |

| Boiling Point (Predicted) | 407.2 ± 34.0 °C at 760 mmHg | |

| Solubility | Soluble in hot methanol. | [2][6] |

| Topological Polar Surface Area (TPSA) | 72.91 Ų | [4] |

| logP (Predicted) | 1.3621 | [4] |

Synthesis and Experimental Protocols

The most common and well-documented synthesis of this compound involves the mesylation of N-Boc-4-hydroxypiperidine.

Synthesis of this compound

Reaction Scheme:

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. diva-portal.org [diva-portal.org]

- 3. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectroscopic and Synthetic Profile of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS No: 141699-59-4). This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. This document compiles essential data to support research and development activities.

Chemical Properties and Structure

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-Boc-4-methanesulfonyloxypiperidine, N-Boc-4-mesyloxypiperidine | [2] |

| CAS Number | 141699-59-4 | [2][3] |

| Molecular Formula | C₁₁H₂₁NO₅S | [2][3] |

| Molecular Weight | 279.35 g/mol | [2][3] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OS(=O)(=O)C | [1][3] |

| InChI Key | WOEQSXAIPTXOPY-UHFFFAOYSA-N | [1][3] |

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.80 | m | 1H | CH-OMs |

| 3.39 | m | 2H | Piperidine CH₂ |

| 3.29 | m | 2H | Piperidine CH₂ |

| 2.94 | s | 3H | SO₂CH₃ |

| 1.77 | m | 2H | Piperidine CH₂ |

| 1.52 | m | 2H | Piperidine CH₂ |

Spectrometer: 400 MHz, Solvent: DMSO-d6

Note: Detailed ¹³C NMR and Infrared (IR) spectroscopy data were not available in the searched literature.

Mass Spectrometry (MS) Data

Table 2: Mass Spectrometry Data

| Technique | Ion | m/z |

| Electrospray Ionization (EI) | [M+H]⁺ | 280 |

Synthesis Protocol

The synthesis of this compound is typically achieved through the mesylation of N-Boc-4-hydroxypiperidine.

Experimental Procedure

N-Boc-4-hydroxypiperidine (1 equivalent) and triethylamine (1.5 equivalents) are dissolved in anhydrous dichloromethane. The solution is cooled to a temperature between 0-5 °C. To this stirring mixture, methylsulfonyl chloride (1.21 equivalents) is added dropwise, ensuring the temperature is maintained. The reaction is stirred at this temperature for approximately 3 hours. Upon completion, the reaction mixture is diluted with additional dichloromethane and transferred to a separatory funnel. It is then washed sequentially with a 2M aqueous sodium carbonate solution and a saturated sodium chloride solution. The final organic layer is dried using anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product as a white solid.

Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Caption: Synthesis of the target compound via mesylation.

References

An In-depth Technical Guide on the Reactivity and Stability of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and stability of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active molecules and complex chemical scaffolds. Its utility primarily stems from the presence of a methanesulfonyl (mesyl) group, which serves as an excellent leaving group in nucleophilic substitution reactions, and a tert-butoxycarbonyl (Boc) protecting group that modulates the reactivity of the piperidine nitrogen. This document details its synthesis, stability under various conditions, and its application in forming carbon-heteroatom and carbon-carbon bonds, with a particular focus on its role as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Experimental protocols and quantitative data are presented to aid researchers in the effective utilization of this important synthetic intermediate.

Introduction

This compound, with the CAS number 141699-59-4, is a bifunctional molecule widely employed in organic synthesis. The strategic placement of a reactive mesylate group on a piperidine scaffold, which is a prevalent motif in pharmaceuticals, makes it an invaluable tool for medicinal chemists and drug development professionals. The Boc protecting group offers the advantage of being stable under a variety of reaction conditions while allowing for facile deprotection under acidic conditions.

This guide will delve into the fundamental aspects of its reactivity and stability, providing a practical resource for its application in complex synthetic pathways.

Physicochemical Properties and Stability

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁NO₅S | [1][2] |

| Molecular Weight | 279.35 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [1] |

| Storage | Store at room temperature in a dry, dark place. | [1] |

Stability:

The stability of this compound is a critical consideration for its storage and handling in multi-step syntheses.

-

General Stability: The compound is stable under recommended storage conditions (room temperature, dry environment).[3]

-

pH Stability:

-

Acidic Conditions: The Boc protecting group is labile to strong acidic conditions, leading to its removal and the formation of the corresponding piperidinium salt. The mesylate group is generally stable under acidic conditions.

-

Basic Conditions: The Boc group is generally stable to basic conditions. However, the mesylate group can be susceptible to hydrolysis or elimination under strong basic conditions, especially at elevated temperatures. Sulfonate esters, in general, are more stable to hydrolysis than other esters.[4]

-

-

Incompatible Materials: The compound should not be stored with strong acids, strong bases, strong oxidizing agents, or strong reducing agents.[3]

Synthesis

The most common and efficient method for the synthesis of this compound involves the mesylation of the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate.

General Synthesis Workflow

The synthesis follows a straightforward nucleophilic substitution reaction at the sulfur atom of methanesulfonyl chloride.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Synthesis of this compound

-

Reactants:

-

tert-Butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

-

Methanesulfonyl chloride (1.2-1.5 eq)

-

Triethylamine or Diisopropylethylamine (DIPEA) (1.5-2.0 eq)

-

Dichloromethane (DCM) as solvent

-

-

Procedure:

-

Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate and the base in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to afford the crude product.

-

The product can be purified by recrystallization or column chromatography on silica gel.

-

| Parameter | Value | Reference |

| Yield | Quantitative | [5] |

| Purity | >97% | [1] |

Reactivity and Synthetic Applications

The primary mode of reactivity of this compound is the nucleophilic displacement of the mesylate group, which is an excellent leaving group. This allows for the formation of a variety of chemical bonds.

Nucleophilic Substitution Reactions

This compound readily undergoes SN2 reactions with a wide range of nucleophiles.

Caption: General scheme of nucleophilic substitution reactions.

Table of Representative Nucleophilic Substitution Reactions:

| Nucleophile | Product | Reaction Conditions | Yield | Reference |

| Phenoxide (e.g., from methyl vanillate) | 4-Aryloxy-piperidine derivative | K₂CO₃, DMF, heat | 51.2% | [6] |

| Amine (e.g., primary or secondary amines) | 4-Amino-piperidine derivative | Base (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, MeCN), heat | Varies | [7] |

| Azide (e.g., Sodium Azide) | 4-Azido-piperidine derivative | DMF, 60 °C | 53% | [8] |

| Thiol (e.g., alkyl or aryl thiols) | 4-Thioether-piperidine derivative | Base (e.g., NaH, K₂CO₃), Solvent (e.g., THF, DMF) | Varies | [9] |

| N-Heterocycles (e.g., Indazole) | 4-(N-heterocyclyl)-piperidine derivative | Base (e.g., Cs₂CO₃, K₂CO₃), Solvent (e.g., DMF, DMSO), heat | Varies | [10][11] |

Application in the Synthesis of Vandetanib

A notable application of this compound is in the synthesis of the anticancer drug Vandetanib. In this synthesis, it serves as the electrophile in a Williamson ether synthesis with a substituted phenol.

Caption: Role in the synthesis of the drug Vandetanib.

Experimental Protocol for Vandetanib Intermediate Synthesis:

-

Reactants:

-

This compound (1.0 eq)

-

Methyl vanillate (1.0-1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0-3.0 eq)

-

N,N-Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

Combine this compound, methyl vanillate, and potassium carbonate in DMF.

-

Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Role as a Linker in PROTAC Synthesis

The piperidine scaffold is a common and effective linker component in the design of PROTACs.[7] this compound is a valuable precursor for the synthesis of these linkers. The piperidine ring provides a degree of rigidity to the linker, which can be beneficial for the formation of a stable ternary complex between the target protein and the E3 ligase.[12]

General Workflow for PROTAC Synthesis using a Piperidine-based Linker:

Caption: PROTAC synthesis workflow utilizing a piperidine linker.

In a typical PROTAC synthesis, the mesylate group of this compound is displaced by a nucleophilic group (e.g., an amine or a hydroxyl group) on an E3 ligase ligand (such as derivatives of thalidomide for Cereblon or VHL ligands). Following this conjugation, the Boc-protecting group on the piperidine nitrogen can be removed, and the resulting secondary amine can be coupled with a carboxylic acid-functionalized target protein ligand to complete the PROTAC synthesis.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its predictable reactivity, centered around the nucleophilic displacement of the mesylate group, allows for the efficient construction of complex molecules. The stability of the Boc-protecting group under a range of conditions, coupled with its straightforward removal, adds to its synthetic utility. Its application as a piperidine-based linker in the development of PROTACs underscores its importance in contemporary drug discovery. This guide provides researchers with the essential technical information to effectively and strategically incorporate this compound into their synthetic endeavors.

References

- 1. chemscene.com [chemscene.com]

- 2. 1-(tert-Butoxycarbonyl)-4-(methanesulfonyloxy)piperidine | C11H21NO5S | CID 4184869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. atlantis-press.com [atlantis-press.com]

- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. connectjournals.com [connectjournals.com]

- 10. tert-Butyl (S)-3-(4-(7-carbamoyl-2H-indazol-2-yl)phenyl)piperidine-1-carboxylate | C24H28N4O3 | CID 44550022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1198284-74-0|tert-Butyl 4-(5-chloro-1H-indazol-3-yl)piperidine-1-carboxylate|BLD Pharm [bldpharm.com]

- 12. benchchem.com [benchchem.com]

The Versatile Role of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate in Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action and synthetic applications of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. This versatile building block is a cornerstone in the synthesis of complex piperidine-containing molecules, particularly in the pharmaceutical industry. Its utility stems from the strategic placement of a methanesulfonyl (mesyl) group, an excellent leaving group, on a piperidine scaffold protected by a tert-butoxycarbonyl (Boc) group. This arrangement facilitates a wide range of nucleophilic substitution reactions, enabling the introduction of diverse functionalities at the 4-position of the piperidine ring. This guide will detail the core principles of its reactivity, provide a summary of quantitative data from key reactions, present detailed experimental protocols, and illustrate the underlying reaction mechanisms and workflows.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action of this compound in organic reactions is the SN2 (bimolecular nucleophilic substitution) reaction. The electron-withdrawing nature of the methanesulfonyl group makes the C-4 position of the piperidine ring highly electrophilic. The mesylate anion (CH₃SO₃⁻) is a very stable, weakly basic species, and therefore an excellent leaving group. This combination allows for the efficient displacement of the mesylate by a wide variety of nucleophiles.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the nucleophilic salt without deactivating the nucleophile. The presence of the bulky tert-butoxycarbonyl (Boc) group on the piperidine nitrogen serves to protect the amine functionality from participating in unwanted side reactions and also influences the stereochemical outcome of the substitution.

Caption: General SN2 mechanism for the reaction of the title compound.

Synthesis of this compound

The title compound is readily prepared from the commercially available N-Boc-4-hydroxypiperidine. The hydroxyl group is converted to the mesylate by reaction with methanesulfonyl chloride in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of the Title Compound

To a solution of N-Boc-4-hydroxypiperidine (10 g, 49.68 mmol) and triethylamine (7.54 g, 74.50 mmol) in anhydrous dichloromethane (200 ml) at 0-5 °C, methanesulfonyl chloride (6.88 g, 60.12 mmol) is added dropwise. The reaction mixture is stirred at this temperature for 3 hours. After completion, the mixture is diluted with dichloromethane (200 ml) and washed sequentially with 2M aqueous sodium carbonate solution (200 ml) and saturated sodium chloride solution (200 ml). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product as a white solid.[1]

| Reactant/Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| N-Boc-4-hydroxypiperidine | 1.0 | Dichloromethane | 0-5 | 3 | 100 |

| Methanesulfonyl chloride | 1.21 | ||||

| Triethylamine | 1.5 |

Applications in Nucleophilic Substitution Reactions

The utility of this compound is demonstrated in its reactions with a variety of nucleophiles, including those based on oxygen, nitrogen, and sulfur.

Reaction with Oxygen Nucleophiles

A prominent application is the synthesis of aryl ethers, which are common motifs in pharmaceuticals. For instance, in the synthesis of a key intermediate for Vandetanib, a tosylate analogue of the title compound is reacted with a substituted phenol.[2][3][4]

tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate is reacted with the desired phenol in the presence of a base. While the provided source uses a tosylate, the reactivity of the mesylate is analogous. The reaction of the corresponding mesylate would proceed similarly.

| Electrophile | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | 2-methoxy-4-(methoxycarbonyl)phenol | K₂CO₃ | Not Specified | 153 | 10 | 51.2 |

Reaction with Nitrogen Nucleophiles

The introduction of nitrogen-containing functional groups is crucial in drug discovery. The title compound readily reacts with various nitrogen nucleophiles. A notable example is the reaction with azides to form azido-piperidines, which are versatile intermediates for the synthesis of amines and triazoles.

To a solution of 4-methyl-1H-1,2,3-triazole (1.0 eq) in dry DMF, sodium hydride (1.08 eq) is added, and the mixture is stirred at room temperature for 15 minutes. This compound (1.0 eq) is then added, and the reaction mixture is stirred at 100°C for 4 hours. The resulting mixture is partitioned between ethyl acetate and water. The organic phase is washed with water and brine, dried over MgSO₄, filtered, and concentrated to give the product.[5]

| Nucleophile | Base | Solvent | Temp. (°C) | Time (h) |

| 4-Methyl-1H-1,2,3-triazole | NaH | DMF | 100 | 4 |

Reaction with Sulfur Nucleophiles

Sulfur-containing piperidines also have applications in medicinal chemistry. The title compound can be reacted with sulfur nucleophiles, such as thioacetate, to introduce a protected thiol group.

While a specific protocol for the reaction of this compound with potassium thioacetate was not found in the search results, the following is a general procedure based on analogous reactions.

To a solution of this compound in a polar aprotic solvent like DMF, potassium thioacetate is added. The reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to afford the thioacetate product.

Experimental and Logical Workflow Diagrams

Synthesis of the Title Compound and Subsequent Nucleophilic Substitution

The following diagram illustrates the typical workflow from the starting alcohol to the functionalized piperidine derivative.

Caption: Workflow for the synthesis and reaction of the title compound.

Logical Relationship of Reactivity

The reactivity of this compound is governed by the interplay of the electrophilic center, the leaving group, and the incoming nucleophile, characteristic of an SN2 reaction.

Caption: Key factors influencing the SN2 reactivity.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its reactivity is dominated by the SN2 mechanism, allowing for the straightforward introduction of a wide array of functional groups at the 4-position of the piperidine ring. The Boc protecting group ensures the stability of the piperidine nitrogen during these transformations. The experimental protocols and quantitative data provided in this guide highlight its efficiency and broad applicability, making it an indispensable tool for medicinal chemists and synthetic organic chemists in the development of novel therapeutics and other complex molecules.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]

- 4. researchgate.net [researchgate.net]

- 5. 141699-59-4 | this compound | Crizotinib Related | Ambeed.com [ambeed.com]

The Synthesis of Vandetanib: A Technical Guide to Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vandetanib (ZD6474, brand name Caprelsa™) is a potent once-daily oral anticancer agent that selectively targets multiple cell signaling pathways implicated in tumor growth and angiogenesis. It is a tyrosine kinase inhibitor (TKI) that acts on the vascular endothelial growth factor receptor 2 (VEGFR2), the epidermal growth factor receptor (EGFR), and the rearranged during transfection (RET) tyrosine kinase. This multi-targeted approach makes Vandetanib a valuable therapeutic option for the treatment of certain types of cancer, particularly medullary thyroid carcinoma.

The synthesis of Vandetanib involves a multi-step process with several key intermediates. Understanding the efficient and scalable synthesis of these core molecular fragments is crucial for researchers and professionals in drug development and manufacturing. This technical guide provides an in-depth overview of the key intermediates in a common and effective synthetic route to Vandetanib, complete with quantitative data, detailed experimental protocols, and visualizations of the synthetic and targeted signaling pathways.

Key Intermediates and Synthetic Pathway

The synthesis of Vandetanib can be accomplished through various routes, with more recent methods focusing on improving overall yield and reducing the number of steps. A well-established pathway commences from readily available starting materials and proceeds through several key quinazoline and piperidine intermediates. The overall synthetic workflow is depicted below, followed by a detailed examination of each key intermediate.

Figure 1: Overall synthetic workflow for Vandetanib.

Key Intermediates: Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of Vandetanib.

| Step No. | Intermediate Name | Starting Material | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Hydroxy-3-methoxybenzonitrile | Vanillin | NaBH₄, PBr₃, KCN | - | - | - | ~36 |

| 2 | 4-(Benzyloxy)-3-methoxybenzonitrile | 4-Hydroxy-3-methoxybenzonitrile | Benzyl bromide, K₂CO₃ | DMF | 100 | 3 | ~74 |

| 3 | 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile | 4-(Benzyloxy)-3-methoxybenzonitrile | HNO₃, H₂SO₄ | Acetic acid | 0-5 | - | High |

| 4 | 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile | 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile | Fe, NH₄Cl | Ethanol/Water | Reflux | - | High |

| 5 | 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one | 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile | Formamide | - | 180 | 3 | ~99 |

| 6 | 4-Chloro-7-(benzyloxy)-6-methoxyquinazoline | 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one | SOCl₂ or POCl₃ | Toluene | Reflux | 4 | High |

| 7 | 7-(Benzyloxy)-4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline | 4-Chloro-7-(benzyloxy)-6-methoxyquinazoline | 4-Bromo-2-fluoroaniline | Isopropanol | Reflux | - | High |

| 8 | 4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline | 7-(Benzyloxy)-4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline | TFA | TFA | Reflux | 1.5 | ~99 |

| 9 | tert-Butyl 4-({[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidine-1-carboxylate | 4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline | tert-Butyl 4-(tosyloxymethyl)piperidine-1-carboxylate, Cs₂CO₃ | Acetonitrile | Reflux | 3 | ~58 |

| 10 | 4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-[(piperidin-4-yl)methoxy]quinazoline | tert-Butyl 4-({[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidine-1-carboxylate | TFA | Dichloromethane | RT | - | ~83 |

| 11 | Vandetanib | 4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-[(piperidin-4-yl)methoxy]quinazoline | Formaldehyde, NaBH(OAc)₃ | Dichloromethane | RT | - | ~84 |

Experimental Protocols for Key Intermediates

Synthesis of 4-Hydroxy-3-methoxybenzonitrile (from Vanillin)

This initial step involves a three-stage, one-pot synthesis from the readily available starting material, vanillin.

-

Reduction of Vanillin: Vanillin is reduced to vanillyl alcohol using a reducing agent such as sodium borohydride (NaBH₄).

-

Halogenation: The resulting alcohol is then converted to a halide, for example, by reaction with phosphorus tribromide (PBr₃).

-

Cyanation: The halide is subsequently reacted with a cyanide salt, such as potassium cyanide (KCN), to yield 4-hydroxy-3-methoxybenzonitrile. The overall yield for this three-step process is approximately 36%.[1][2]

Synthesis of 4-(Benzyloxy)-3-methoxybenzonitrile

The phenolic hydroxyl group of 4-hydroxy-3-methoxybenzonitrile is protected with a benzyl group to prevent unwanted side reactions in subsequent steps.

-

A mixture of 4-hydroxy-3-methoxybenzonitrile, benzyl bromide, and potassium carbonate in dry N,N-dimethylformamide (DMF) is heated at 100°C for 3 hours with constant stirring.

-

After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

-

The solid is washed with water to yield 4-(benzyloxy)-3-methoxybenzonitrile. The typical yield for this step is around 74%.[3]

Synthesis of 4-(Benzyloxy)-5-methoxy-2-nitrobenzonitrile

A nitro group is introduced ortho to the nitrile group, which is a key step in building the quinazoline ring.

-

To a stirred solution of 4-(benzyloxy)-3-methoxybenzonitrile in acetic acid, a mixture of nitric acid and sulfuric acid is added slowly while maintaining the temperature between 0-5°C.

-

The reaction is stirred for several hours at room temperature and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice water to precipitate the product, which is then filtered, washed with water, and dried. This reaction typically proceeds in high yield.

Synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile

The nitro group is reduced to an amino group, a crucial transformation for the subsequent cyclization reaction.

-

A mixture of 4-(benzyloxy)-5-methoxy-2-nitrobenzonitrile, iron powder, and ammonium chloride in a mixture of ethanol and water is heated to reflux.

-

The reaction progress is monitored by TLC.

-

Upon completion, the hot reaction mixture is filtered to remove the iron salts. The filtrate is concentrated, and the product is isolated, typically in high yield.

Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one

The quinazolinone core is formed through a cyclization reaction.

-

A mixture of 2-amino-4-(benzyloxy)-5-methoxybenzonitrile and formamide is heated at 180°C for 3 hours.

-

After cooling, the reaction mixture is diluted with water, and the precipitated product is collected by filtration.

-

The solid is washed with water and dried to give 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one in approximately 99% yield.

Synthesis of 4-Chloro-7-(benzyloxy)-6-methoxyquinazoline

The hydroxyl group of the quinazolinone is converted to a chloro group, activating the 4-position for nucleophilic substitution.

-

A suspension of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one in toluene is treated with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

-

The mixture is heated at reflux for 4 hours.

-

The excess chlorinating agent and solvent are removed under reduced pressure. The residue is then worked up to provide 4-chloro-7-(benzyloxy)-6-methoxyquinazoline in high yield.

Synthesis of 7-(Benzyloxy)-4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline

The key anilinoquinazoline scaffold is constructed through a nucleophilic aromatic substitution reaction.

-

A mixture of 4-chloro-7-(benzyloxy)-6-methoxyquinazoline and 4-bromo-2-fluoroaniline in isopropanol is heated at reflux.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed, and dried to afford the desired product in high yield.

Synthesis of 4-(4-Bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline

The benzyl protecting group is removed to reveal the free hydroxyl group, which is necessary for the attachment of the piperidine side chain.

-

7-(Benzyloxy)-4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline is dissolved in trifluoroacetic acid (TFA) and heated at reflux for 1.5 hours.

-

After cooling, the TFA is removed under reduced pressure.

-

The residue is dissolved in methanol, and the pH is adjusted to 11 with concentrated ammonium hydroxide to precipitate the product.

-

The solid is collected by filtration and dried to give the product in approximately 99% yield.

Synthesis of tert-Butyl 4-({[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidine-1-carboxylate

The piperidine side chain is introduced via an alkylation reaction.

-

A mixture of 4-(4-bromo-2-fluoroanilino)-7-hydroxy-6-methoxyquinazoline, tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate, and cesium carbonate in acetonitrile is heated at reflux for 3 hours.

-

The reaction mixture is then worked up to isolate the product. The reported yield for this step is approximately 58%.

Synthesis of 4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-[(piperidin-4-yl)methoxy]quinazoline

The Boc protecting group on the piperidine nitrogen is removed.

-

tert-Butyl 4-({[4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-yl]oxy}methyl)piperidine-1-carboxylate is treated with trifluoroacetic acid (TFA) in dichloromethane at room temperature.

-

After the reaction is complete, the solvent is removed, and the residue is worked up to give the deprotected piperidine derivative in about 83% yield.

Synthesis of Vandetanib

The final step involves the N-methylation of the piperidine nitrogen.

-

4-(4-Bromo-2-fluoroanilino)-6-methoxy-7-[(piperidin-4-yl)methoxy]quinazoline is subjected to reductive amination with formaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane.

-

The reaction is stirred at room temperature until completion.

-

The final product, Vandetanib, is isolated after an appropriate workup and purification, with a reported yield of approximately 84%.

Targeted Signaling Pathways

Vandetanib exerts its anticancer effects by inhibiting key signaling pathways involved in tumor cell proliferation, survival, and angiogenesis. The primary targets are VEGFR2, EGFR, and RET.

Figure 2: Vandetanib's inhibition of key signaling pathways.

-

VEGFR2 Signaling Pathway: Vascular endothelial growth factor (VEGF) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Vandetanib inhibits VEGFR2, thereby blocking the downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, which are critical for endothelial cell proliferation, migration, and survival.

-

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K-Akt pathways, leading to cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a common feature in many cancers. Vandetanib competitively inhibits the ATP binding site in the tyrosine kinase domain of EGFR, thus blocking its activation and downstream signaling.

-

RET Signaling Pathway: The rearranged during transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development and function of several tissues. Activating mutations in the RET gene are the primary oncogenic drivers in most cases of medullary thyroid carcinoma. Vandetanib effectively inhibits the kinase activity of both wild-type and mutated forms of RET, thereby blocking downstream signaling pathways that promote tumor cell proliferation and survival.

Conclusion

The synthesis of Vandetanib is a complex but well-defined process that relies on the efficient construction of key quinazoline and piperidine intermediates. By understanding the nuances of each synthetic step and the underlying reaction mechanisms, researchers can optimize reaction conditions to improve yields and purity, ultimately contributing to the more efficient production of this important anticancer therapeutic. Furthermore, a thorough understanding of the targeted signaling pathways provides the rationale for its clinical efficacy and guides the development of next-generation multi-targeted kinase inhibitors. This guide serves as a comprehensive resource for professionals in the field, providing a solid foundation for further research and development in the synthesis and application of Vandetanib and related compounds.

References

The Strategic Role of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate in PROTAC Linker Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting ligand, is a critical determinant of its efficacy, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the role of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate as a key building block for the synthesis of rigid PROTAC linkers. We will delve into the rationale for incorporating piperidine moieties, detailed synthetic protocols, methods for biological evaluation, and the interpretation of quantitative data, offering a valuable resource for researchers in the field of targeted protein degradation.

Introduction: The Critical Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker is not merely a spacer but an active component that influences the overall properties of the PROTAC. The choice of linker impacts the stability of the ternary complex, the efficiency of ubiquitination, and the physicochemical properties of the molecule, such as solubility and cell permeability.

Saturated heterocyclic scaffolds like piperidine have gained prominence in PROTAC linker design for their ability to impart rigidity. Unlike flexible polyethylene glycol (PEG) or alkyl chains, the conformational constraint of a piperidine ring can pre-organize the PROTAC into a bioactive conformation, which is advantageous for the formation of a stable and productive ternary complex. This rigidity can also contribute to improved metabolic stability. The clinical success of PROTACs such as ARV-110 and ARV-471, which incorporate piperidine moieties, underscores the significance of this linker strategy.

This compound is a versatile chemical building block for introducing a piperidine unit into a PROTAC linker. The Boc-protected amine allows for controlled, sequential synthesis, while the mesylate group serves as an excellent leaving group for nucleophilic substitution reactions, enabling facile conjugation to either the POI ligand or the E3 ligase ligand.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 141699-59-4 | |

| Molecular Formula | C₁₁H₂₁NO₅S | |

| Molecular Weight | 279.35 g/mol | |

| Appearance | Solid | |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)OS(C)(=O)=O | |

| InChI Key | WOEQSXAIPTXOPY-UHFFFAOYSA-N |

Synthesis of PROTACs using this compound: A Representative Protocol

The following is a representative protocol for the synthesis of a PROTAC incorporating a piperidine linker derived from this compound. This protocol illustrates a common synthetic strategy involving nucleophilic substitution of the mesylate followed by deprotection and subsequent amide coupling.

Materials:

-

This compound

-

Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide)

-

Carboxylic acid-functionalized POI ligand

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent

-

Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Part 1: Conjugation of the Linker to the E3 Ligase Ligand

-

To a solution of the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq) and this compound (1.1 eq).

-

Stir the reaction mixture at 60-80 °C overnight.

-

Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected linker-E3 ligase ligand conjugate.

Part 2: Boc Deprotection

-

Dissolve the purified conjugate from Part 1 in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-2 hours.

-

Monitor the deprotection by LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure to yield the amine-linker-E3 ligase ligand conjugate as a TFA salt. This is often used in the next step without further purification.

Part 3: Final PROTAC Synthesis

-

To a solution of the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add the amine-linker-E3 ligase ligand conjugate from Part 2 (1.2 eq) to the activated POI ligand solution.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude PROTAC by preparative high-performance liquid chromatography (HPLC).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data on PROTAC Performance with Rigid Linkers

Table 2: Representative Degradation Data for BRD4-targeting PROTACs with Piperazine-Containing Linkers

| Compound | Linker Structure | DC₅₀ (nM) | Dₘₐₓ (%) |

| PROTAC A | Piperazine-C2 | 50 | >90 |

| PROTAC B | Piperazine-C3 | 25 | >95 |

| PROTAC C | Piperazine-C4 | 15 | >95 |

| PROTAC D | Piperazine-C5 | 30 | >90 |

This data is illustrative and adapted from publicly available information on piperazine-containing PROTACs to demonstrate the typical performance metrics evaluated.

Experimental Protocols for Biological Evaluation

Assessment of Protein Degradation by Western Blot

This is the most common method to directly measure the reduction in target protein levels.

Materials:

-

Cell line expressing the POI

-

PROTAC compound stock solution in DMSO

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound or vehicle control (DMSO) for a specified time (e.g., 18-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and add Laemmli buffer. Denature the samples by heating. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody against the POI, followed by incubation with the HRP-conjugated secondary antibody.

-

Signal Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Target Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.

Procedure:

-

Cell Treatment: Treat cells with the PROTAC, with and without a proteasome inhibitor (e.g., MG132).

-

Cell Lysis: Lyse the cells as described in the Western Blot protocol.

-

Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the POI to immunoprecipitate the target protein.

-

Western Blot: Elute the immunoprecipitated protein and perform a Western Blot as described above.

-

Detection: Probe the membrane with an antibody against ubiquitin.

-

Data Analysis: An increase in high-molecular-weight polyubiquitinated species of the POI in the PROTAC-treated sample (especially in the presence of a proteasome inhibitor) confirms the mechanism of action.

Visualizations: Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western Blot Experimental Workflow

Caption: A typical workflow for Western Blot analysis of PROTAC efficacy.

Conclusion

This compound is a valuable and versatile building block for the construction of PROTAC linkers. The incorporation of the rigid piperidine scaffold can significantly enhance the pharmacological properties of a PROTAC, including metabolic stability and degradation potency. This technical guide has provided a comprehensive overview of its role, including a representative synthetic protocol and detailed methods for biological evaluation. By understanding the principles outlined herein, researchers can more effectively design and develop novel and potent protein degraders for a wide range of therapeutic targets.

The Genesis of a Key Pharmaceutical Building Block: A Technical Guide to 1-Boc-4-mesyloxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis and significance of 1-Boc-4-mesyloxypiperidine, a pivotal intermediate in modern medicinal chemistry. While a singular "discovery" of this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of piperidine-based scaffolds in drug discovery. The strategic use of the tert-butoxycarbonyl (Boc) protecting group and the conversion of a hydroxyl moiety to a mesylate leaving group represent fundamental and widely adopted strategies in organic synthesis. This guide provides a comprehensive overview of its synthesis, characterization, and application in the construction of complex pharmaceutical agents.

Physicochemical and Spectroscopic Data

Quantitative data for the precursor, 1-Boc-4-hydroxypiperidine, and the final product, 1-Boc-4-mesyloxypiperidine, are summarized below for easy comparison.

Table 1: Physicochemical Properties

| Property | 1-Boc-4-hydroxypiperidine | 1-Boc-4-mesyloxypiperidine |

| Molecular Formula | C₁₀H₁₉NO₃ | C₁₁H₂₁NO₅S |

| Molecular Weight | 201.26 g/mol | 279.35 g/mol |

| Appearance | White to off-white solid | White solid |

| Melting Point | 61-65 °C | Not reported |

| Purity | ≥98% | ≥97% |

Table 2: Spectroscopic Data

| Technique | 1-Boc-4-hydroxypiperidine (Key Signals) | 1-Boc-4-mesyloxypiperidine (Key Signals) |

| ¹H NMR (CDCl₃) | δ 3.85 (m, 1H), 3.04 (m, 2H), 1.87 (m, 2H), 1.47 (s, 9H), 1.47 (m, 2H) | δ 4.80 (m, 1H), 3.39 (m, 2H), 3.29 (m, 2H), 2.94 (s, 3H), 1.77 (m, 2H), 1.52 (m, 2H) |

| Mass Spec (EI) | M+H⁺: 202.1 | MH⁺: 280 |

Experimental Protocols

The synthesis of 1-Boc-4-mesyloxypiperidine is a two-step process starting from commercially available precursors. The following protocols provide detailed methodologies for each key transformation.

Synthesis of 1-Boc-4-hydroxypiperidine

The most common method for the synthesis of 1-Boc-4-hydroxypiperidine involves the reduction of N-Boc-4-piperidone.

Protocol:

-

Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (15 g, 75 mmol) in a mixture of THF (150 mL) and MeOH (30 mL).

-

Cool the solution to -10°C in an ice-salt bath.

-

Add sodium borohydride (5.7 g, 0.15 mol) portion-wise, maintaining the temperature at -10°C.

-

Stir the reaction mixture for 30 minutes at -10°C.

-

Pour the reaction mixture into ice-water (300 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford tert-butyl 4-hydroxypiperidine-1-carboxylate.

Expected Yield: Approximately 87% (13.2 g).[1]

Synthesis of 1-Boc-4-mesyloxypiperidine

This procedure details the mesylation of the hydroxyl group of 1-Boc-4-hydroxypiperidine.

Protocol:

-

Dissolve N-Boc-4-hydroxypiperidine (10 g, 49.68 mmol) and triethylamine (7.54 g, 74.50 mmol, 1.5 eq.) in anhydrous dichloromethane (200 mL).

-

Cool the solution to 0-5°C using an ice bath.

-

Slowly add methanesulfonyl chloride (6.88 g, 60.12 mmol, 1.21 eq.) dropwise to the stirred solution.

-

Stir the reaction mixture at 0-5°C for 3 hours.

-

Upon reaction completion (monitored by TLC), dilute the mixture with dichloromethane (200 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with 2M aqueous sodium carbonate solution (200 mL) and saturated sodium chloride solution (200 mL).

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate as a white solid.[2]

Expected Yield: Quantitative (14.51 g).[2]

Application in Pharmaceutical Synthesis: The Crizotinib Workflow

1-Boc-4-mesyloxypiperidine is a valuable intermediate for introducing the piperidine moiety into complex molecules. A prominent example is in the synthesis of Crizotinib, an anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor used in cancer therapy.[3] The mesylate serves as an excellent leaving group for nucleophilic substitution by a pyrazole derivative, a key step in constructing the core of the drug.

The following diagram illustrates the logical workflow for the synthesis of a key intermediate of Crizotinib, starting from 1-Boc-4-hydroxypiperidine.

This workflow highlights the critical role of 1-Boc-4-mesyloxypiperidine as a reactive intermediate, enabling the coupling of the piperidine ring with the pyrazole core, which is a foundational step in the total synthesis of Crizotinib.[4]

Conclusion

1-Boc-4-mesyloxypiperidine, while not the subject of a landmark discovery event, is a testament to the power of strategic functional group manipulation in organic synthesis. Its straightforward preparation from readily available starting materials and the predictable reactivity of the mesylate group make it an indispensable tool for medicinal chemists. The ability to efficiently introduce the valuable piperidine scaffold into drug candidates, as exemplified by its role in the synthesis of Crizotinib, solidifies its importance in the ongoing quest for novel therapeutics. This guide provides the essential technical details for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]

Solubility of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate in common organic solvents

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound in a range of common organic solvents is not extensively documented in publicly available literature, this guide furnishes a standard experimental protocol for its determination. Additionally, it outlines the synthesis pathway and the experimental workflow for solubility measurement through clear, visualized diagrams.

Introduction to the Compound

This compound (CAS No. 141699-59-4) is a pivotal building block in medicinal chemistry.[1][2][3] It is frequently utilized in the synthesis of complex molecules due to the presence of a mesylate group, which is an excellent leaving group for nucleophilic substitution reactions, and a Boc-protected piperidine ring. Understanding its solubility is crucial for reaction optimization, purification, and formulation development.

Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Solubility (at 25 °C) | Notes |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Commonly used as a solvent for its synthesis from N-Boc-4-hydroxypiperidine.[4] |

| Tetrahydrofuran (THF) | C₄H₈O | Data not available | |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Data not available | |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data not available | |

| Acetonitrile (ACN) | CH₃CN | Data not available | |

| Ethyl Acetate (EtOAc) | CH₃COOCH₂CH₃ | Data not available | |

| Methanol (MeOH) | CH₃OH | Data not available | |

| Ethanol (EtOH) | C₂H₅OH | Data not available |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, the universally recognized shake-flask method is recommended.[1][5][6][7][8] This method measures the equilibrium solubility of a compound in a given solvent.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[8]

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully separate the saturated solution from the undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vial at a high speed and collect the supernatant.

-

Filtration: Withdraw the solution using a syringe and pass it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) to remove any solid particles.[9]

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.[9][10]

-

-

Calculation:

-

Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.

-

The resulting concentration is the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Visualized Workflows and Pathways

Diagram 1: Synthesis of this compound

The following diagram illustrates the common synthetic route to the target compound from its precursor, N-Boc-4-hydroxypiperidine.

Caption: Synthetic pathway for the target compound.

Diagram 2: Experimental Workflow for Shake-Flask Solubility Determination

This workflow provides a step-by-step visual guide to the experimental protocol described above.

Caption: Shake-flask method experimental workflow.

References

- 1. scribd.com [scribd.com]

- 2. chemscene.com [chemscene.com]

- 3. researchgate.net [researchgate.net]

- 4. 1-Boc-4-methanesulfonyloxypiperidine | 141699-59-4 [chemicalbook.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. bioassaysys.com [bioassaysys.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. enamine.net [enamine.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmaguru.co [pharmaguru.co]

Methodological & Application

Application Notes and Protocols for the Mesylation of 1-Boc-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the mesylation of 1-Boc-4-hydroxypiperidine to synthesize tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate. This reaction is a crucial step in the synthesis of various pharmaceutical intermediates, where the hydroxyl group is converted into a good leaving group (mesylate) for subsequent nucleophilic substitution reactions.

Reaction Principle

The mesylation of an alcohol involves the reaction of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine. The base neutralizes the hydrochloric acid generated during the reaction, driving the reaction to completion. The resulting methanesulfonate (mesylate) ester is an excellent leaving group, making it a versatile intermediate for further synthetic transformations.

Experimental Protocol

This protocol is adapted from a procedure described in the synthesis of a key intermediate for Crizotinib.

Materials:

-

1-Boc-4-hydroxypiperidine

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (Et3N)

-

Methyl tert-butyl ether (MTBE)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

n-Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 1-Boc-4-hydroxypiperidine in methyl tert-butyl ether (MTBE), add triethylamine.

-

Cool the reaction mixture in an ice bath with stirring.

-

Slowly add methanesulfonyl chloride to the cooled mixture.

-

Allow the reaction to stir at room temperature for 1 hour.

-

Wash the reaction mixture sequentially with a saturated aqueous sodium bicarbonate solution and then with saturated saline.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

The resulting residue can be solidified or purified further, for example, by crystallization from a solvent system like ethyl acetate-n-hexane.

Data Presentation

The following table summarizes the quantitative data from a representative experimental procedure.

| Reagent/Parameter | Molar Equivalent/Value | Notes |

| 1-Boc-4-hydroxypiperidine | 1.0 eq | Starting material |

| Triethylamine | 3.0 eq | Base |

| Methanesulfonyl chloride | 2.2 eq | Mesylating agent |

| Solvent | Methylene Chloride | --- |

| Reaction Temperature | Ice-cooling to Room Temp. | --- |

| Reaction Time | 1 hour | --- |

| Reported Yield | 88.3% | Pale yellow solid |

Visualizations

Reaction Scheme

Caption: Reaction scheme for the mesylation of 1-Boc-4-hydroxypiperidine.

Experimental Workflow

Caption: Experimental workflow for the mesylation of 1-Boc-4-hydroxypiperidine.

Application Notes: Nucleophilic Substitution Reactions of tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate, also known as 1-Boc-4-methanesulfonyloxypiperidine, is a highly versatile synthetic intermediate crucial in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, enhancing properties like solubility and target binding.[1] This reagent features a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and a methanesulfonyl (mesyl) group at the 4-position. The mesylate functions as an excellent leaving group in nucleophilic substitution reactions, typically following an SN2 mechanism. This allows for the facile and efficient introduction of a wide variety of functional groups at the 4-position of the piperidine ring, enabling the synthesis of diverse compound libraries for drug development.

Synthesis of the Starting Material

The title compound is readily prepared from its corresponding alcohol, N-Boc-4-hydroxypiperidine, through a straightforward mesylation reaction. This precursor is commercially available and serves as a key building block for many neurologically active agents.

Protocol 1: Synthesis of this compound

Materials:

-

N-Boc-4-hydroxypiperidine

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Methanesulfonyl chloride (MsCl)

-

0.1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.1 - 1.5 equiv) to the solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 - 1.3 equiv) dropwise to the stirred solution, maintaining the temperature at 0 °C.[2]

-

Allow the reaction to warm to room temperature and stir for 1-16 hours, monitoring completion by Thin Layer Chromatography (TLC).[2]

-

Upon completion, wash the reaction mixture sequentially with 0.1 M HCl, saturated aqueous NaHCO₃, water, and brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product, typically as a white solid.[2]

General Principles and Workflow

The primary application of this compound is in SN2 reactions. In this process, a nucleophile (Nu⁻) attacks the carbon atom at the 4-position of the piperidine ring, displacing the mesylate leaving group. The reaction is typically performed in a polar aprotic solvent in the presence of a non-nucleophilic base to neutralize any acid formed.

Figure 1. General workflow for the synthesis and use of the title compound.

The general mechanism involves the backside attack of the nucleophile, leading to the displacement of the mesylate group.

Figure 2. Simplified Sₙ2 reaction mechanism on the piperidine scaffold.

Application Protocols with Various Nucleophiles

The following protocols outline the general procedures for reacting this compound with different classes of nucleophiles.